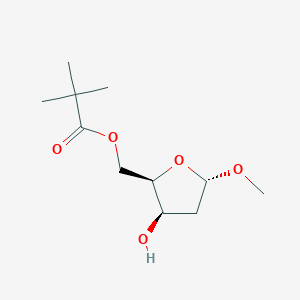
6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dibenzo-thiepin core with a dimethylaminoethoxy substituent. It is commonly used in various chemical reactions and has significant implications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Dibenzo-thiepin Core: This step involves the cyclization of appropriate precursors to form the dibenzo-thiepin structure.
Introduction of the Dimethylaminoethoxy Group: This step involves the reaction of the dibenzo-thiepin core with a dimethylaminoethoxy reagent under specific conditions to introduce the substituent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the dimethylaminoethoxy group.
Wissenschaftliche Forschungsanwendungen
6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zotepine: A related compound with a similar dibenzo-thiepin core but different substituents.
Methiothepin: Another dibenzo-thiepin derivative with distinct pharmacological properties.
Octoclothepin: A compound with structural similarities but different functional groups.
Uniqueness
6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride is unique due to its specific substituent pattern and the resulting chemical and biological properties
Eigenschaften
CAS-Nummer |
125981-89-7 |
|---|---|
Molekularformel |
C18H20ClNO2S |
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
1-[2-(dimethylamino)ethoxy]-6H-benzo[b][1]benzothiepin-5-one;hydrochloride |
InChI |
InChI=1S/C18H19NO2S.ClH/c1-19(2)10-11-21-16-8-5-7-14-15(20)12-13-6-3-4-9-17(13)22-18(14)16;/h3-9H,10-12H2,1-2H3;1H |
InChI-Schlüssel |
CYXKKYHEZIVSCU-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
Kanonische SMILES |
CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
Key on ui other cas no. |
125981-89-7 |
Synonyme |
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(dimethylamino)ethoxy)-, hydroch loride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)



![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)









